molecular formula C23H20ClN5O2S B2464900 N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-41-0

N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2464900
CAS No.: 872995-41-0
M. Wt: 465.96
InChI Key: OKUPLIFDSFUVEC-UHFFFAOYSA-N
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Description

N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a synthetic small molecule belonging to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets. Compounds within this structural class have been investigated as potent inhibitors of receptor tyrosine kinases and other enzymatic targets, showing promise in modulating cellular proliferation and survival pathways in preclinical research. The molecular structure of this compound integrates key pharmacophoric elements, including a [1,2,4]triazolo[4,3-b]pyridazine core, a thioether linkage, and substituted benzamide groups. The 4-chlorophenyl and 4-methylbenzamide moieties are common in drug discovery for their ability to enhance binding affinity and metabolic stability. While the precise mechanism of action for this specific molecule is yet to be fully elucidated, related analogs have demonstrated efficacy in biochemical assays, suggesting potential as a valuable chemical probe for studying signal transduction. This product is intended for non-human research applications only, strictly for use in laboratory settings. It is not approved for diagnostic, therapeutic, or any personal uses. Researchers are encouraged to consult the scientific literature for the latest findings on this and related triazolo[4,3-b]pyridazine compounds.

Properties

IUPAC Name

N-[2-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2S/c1-15-2-4-17(5-3-15)23(31)25-13-12-21-27-26-20-10-11-22(28-29(20)21)32-14-19(30)16-6-8-18(24)9-7-16/h2-11H,12-14H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUPLIFDSFUVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex compound with significant potential in medicinal chemistry. This article delves into its biological activity, highlighting various studies that elucidate its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a unique structure that combines a triazole ring with a pyridazine moiety and a chlorophenyl group. Its molecular formula is C19H21ClN4O2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms that contribute to its biological activity.

Research indicates that compounds containing triazole and pyridazine rings exhibit diverse biological activities due to their ability to interact with various biological targets. The mechanisms of action for this compound may include:

  • Inhibition of Kinases : Similar triazole derivatives have been shown to inhibit specific kinases involved in cancer progression, such as ALK5 and ALK4 .
  • Antimicrobial Activity : The presence of the thiol group in the compound suggests potential antimicrobial properties against various pathogens .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties through the modulation of inflammatory pathways .

Biological Activity Overview

A summary of notable biological activities associated with this compound is presented in the following table:

Activity Description Reference
AntitumorInhibits tumor growth by targeting specific kinases involved in cancer signaling
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
Cytotoxic EffectsInduces apoptosis in cancer cell lines

Case Studies

  • In Vitro Antitumor Activity : A study evaluated the cytotoxic effects of the compound on different cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
  • Antimicrobial Evaluation : The compound was tested against several bacterial strains. It showed promising results against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.
  • Anti-inflammatory Studies : In a model of inflammation, the compound reduced levels of pro-inflammatory cytokines significantly compared to controls. This suggests a mechanism that may involve suppression of NF-kB signaling pathways.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C23H20ClN5O3S
Molecular Weight : 481.96 g/mol
IUPAC Name : N-[2-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide

The compound features a unique structure incorporating a triazole ring and thioether linkage, which are crucial for its biological activity.

Anticancer Properties

N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide has shown significant promise in cancer research:

  • Mechanism of Action :
    • The compound primarily interacts with tubulin and disrupts microtubule dynamics. It binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest at the G2/M phase. This disruption is critical for its antiproliferative effects against cancer cells.
  • Antiproliferative Effects :
    • Studies have demonstrated that structurally similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:
CompoundCell LineIC50 (μM)
4qA549 (Lung Cancer)0.008
4qSGC-7901 (Gastric)0.014
4qHT-1080 (Fibrosarcoma)0.012

These results indicate that the compound is effective at low concentrations, suggesting potent anticancer properties.

Inhibition of Tubulin Polymerization

Research indicates that this compound effectively inhibits tubulin polymerization. Flow cytometry studies reveal that treated cells accumulate in the G2/M phase of the cell cycle.

Molecular Docking Studies

Computational studies suggest high-affinity binding of the compound to the colchicine site on tubulin, further supporting its potential as an anticancer agent.

Case Studies and Research Findings

Numerous studies have explored the biological activity of compounds related to this compound:

  • Antitumor Activity : A series of [1,2,4]triazolo[4,3-b]pyridazines were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Modifications in substituents significantly influenced biological activity.
  • Mechanistic Insights : Some derivatives were found to induce apoptosis in cancer cells through mitochondrial pathways while also affecting microtubule dynamics.
  • Pharmacological Profiles : Compounds with similar scaffolds demonstrated the ability to inhibit c-Met kinase activity at nanomolar concentrations, showcasing their potential as dual-action therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with several triazolo-pyridazine derivatives, but distinct substituents dictate its physicochemical and biological properties. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Reported Activity Reference
N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide Triazolo[4,3-b]pyridazine 4-Chlorophenylthioacetone, 4-methylbenzamide Hypothesized kinase inhibition
N-(2-{6-[(4-Chlorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide Triazolo[4,3-b]pyridazine 4-Chlorobenzylamino, benzamide Antimicrobial (in vitro)
6-(4-(2-Aminoethoxy)phenyl)-[1,2,4]triazolo[4,3-a]pyrazine derivatives Triazolo[4,3-a]pyrazine Phenolic ether, tert-butyl-hydroxybenzamide Antioxidant (IC50: 5–10 μM)
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives 1,2,4-Triazole 4-Chlorophenyl, pyrrole-thiol Antifungal (MIC: 2–8 μg/mL)

Key Observations :

  • Electron-Withdrawing Effects: The 4-chlorophenylthioacetone group introduces a stronger electron-withdrawing effect than the benzylamino group in , which could modulate binding affinity in enzyme pockets.
  • Synthetic Routes : Unlike derivatives synthesized via Cs₂CO₃-mediated coupling (e.g., ), the target compound likely requires thiourea intermediates for sulfur incorporation, as seen in related triazole-thiol syntheses .
Pharmacokinetic and Thermodynamic Properties

Limited experimental data exist for the target compound, but analogues provide insights:

  • Solubility: Triazolo-pyridazines with polar substituents (e.g., amino groups) exhibit higher aqueous solubility than sulfur-containing derivatives .
  • CMC Values : Quaternary ammonium analogues (e.g., benzalkonium chloride-C12) show critical micelle concentrations (CMC) of 0.4–8.3 mM , suggesting that the target compound’s lipophilic groups may reduce solubility but enhance membrane interaction.

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